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Abstract

N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a
minor but significant constituent of this toxic plant. Historically overshadowed by its more
abundant analogue, coniine, N-methylconiine still contributes to the overall toxicological
profile of hemlock. This technical guide provides a comprehensive overview of the discovery,
isolation, and chemical characterization of N-methylconiine. It details both historical and
modern approaches to its extraction from natural sources and its chemical synthesis. The
document includes structured data on its physicochemical properties, detailed experimental
protocols, and visual representations of the workflows involved, intended to serve as a valuable
resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Conium maculatum, commonly known as poison hemlock, is notorious for its toxicity, which is
primarily attributed to a suite of piperidine alkaloids. The most famous of these is coniine, the
substance responsible for the death of the philosopher Socrates. Alongside coniine, the plant
produces several other related alkaloids, including N-methylconiine.

N-methylconiine is a tertiary amine, structurally similar to coniine but with a methyl group
attached to the nitrogen atom of the piperidine ring. It is present in smaller quantities compared
to coniine and y-coniceine, another major alkaloid in hemlock.[1][2] The concentration and
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relative abundance of these alkaloids can vary depending on the plant's age, growth
conditions, and the specific part of the plant, with the highest concentrations often found in the
seeds.[3][4]

The discovery and characterization of these alkaloids date back to the 19th century, with
coniine being the first alkaloid to be synthesized in a laboratory by Albert Ladenburg in 1886.
The isolation of N-methylconiine was also achieved during this period of intense investigation
into the chemical constituents of medicinal and poisonous plants. This guide will delve into the
methodologies for isolating this specific alkaloid from its natural matrix and the synthetic routes
developed for its preparation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for N-methylconiine is
presented below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of N-methylconiine

Property Value Reference
Molecular Formula CoH1oN [5]

Molar Mass 141.26 g/mol [5]

Boiling Point 173-174 °C [5]

Density (d-isomer) 0.8318 g/cm® at 24.3 °C [5]

Density (I-isomer) 0.8349 g/cm? at 20 °C [5]

.Specific Rotation ([a]D) (d- +81.33° at 24.3 °C 5]

isomer)

Specific Rotation ([a]D) (I- 181.92° at 20 °C 5]

isomer)

Table 2: Melting Points of N-methylconiine Salts
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Salt Melting Point (°C) Reference
d-hydrochloride 188 [5]
[-hydrochloride 191-192 [5]
d-platinichloride 158 [5]
[-platinichloride 153-154 [5]
[-hydrobromide 189-190 [5]
[-aurichloride 77-78 [5]
[-picrate 121-122 [5]

ble 3: S : for N-methvlconii

Technique Data Reference

Mass Spectrometry (GC-MS) M+ =141, Base Peak = 98

No experimentally confirmed
1H NMR data available in the searched

literature.

No experimentally confirmed
13C NMR data available in the searched

literature.

No experimentally confirmed
Infrared (IR) data available in the searched

literature.

Note: While mass spectrometry data is available, comprehensive, experimentally verified NMR
and IR spectra for N-methylconiine are not readily found in publicly accessible databases.
Researchers should perform their own spectroscopic analysis for unambiguous identification.

Experimental Protocols

The following sections provide detailed, representative protocols for the isolation of N-
methylconiine from Conium maculatum and its chemical synthesis from coniine. It is important
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to note that the original, detailed historical protocols from Wolffenstein and von Braun are not
readily available. Therefore, a modern, general procedure for piperidine alkaloid isolation is
presented. Similarly, a standard and effective method for the N-methylation of secondary
amines is provided as a representative synthetic route.

Isolation of N-methylconiine from Conium maculatum

This protocol is a representative method for the extraction and purification of piperidine
alkaloids from plant material, based on acid-base extraction principles.

3.1.1. Materials and Reagents

Dried and powdered Conium maculatum seeds or aerial parts

e Methanol

e Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

e 1 M Sodium hydroxide (NaOH) or Ammonium hydroxide (NH2OH)
e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., mixtures of DCM, methanol, and ammonium hydroxide)
» Rotary evaporator

e Separatory funnel

e Chromatography column

3.1.2. Experimental Procedure

Extraction: Macerate 100 g of finely powdered Conium maculatum plant material in 500 mL
of methanol for 24 hours at room temperature with occasional stirring. Filter the mixture and
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repeat the extraction on the plant residue two more times with fresh methanol. Combine the
methanolic extracts.

o Solvent Evaporation: Concentrate the combined methanolic extracts under reduced pressure
using a rotary evaporator to obtain a crude extract.

o Acid-Base Partitioning:
o Dissolve the crude extract in 200 mL of 1 M HCI.

o Wash the acidic solution with 3 x 100 mL of DCM in a separatory funnel to remove non-
basic compounds. Discard the organic layers.

o Make the aqueous layer basic (pH 9-10) by the slow addition of 1 M NaOH or
concentrated NH4OH while cooling in an ice bath.

o Extract the liberated free alkaloids with 3 x 100 mL of DCM.

o Combine the organic layers, wash with brine (saturated NaCl solution), and dry over
anhydrous NazSOa.

e Purification:

o Filter off the Na2S0O4 and concentrate the DCM extract to dryness to obtain the crude
alkaloid mixture.

o Purify the crude alkaloid mixture by column chromatography on silica gel. The column is
typically eluted with a gradient of increasing polarity, for example, starting with pure DCM
and gradually adding methanol. A small amount of ammonium hydroxide (e.g., 0.5-1%) is
often added to the mobile phase to prevent tailing of the basic alkaloids.

o Collect fractions and monitor by thin-layer chromatography (TLC). Fractions containing N-
methylconiine (which will be less polar than coniine) are combined.

¢ Final Purification and ldentification:

o Concentrate the combined fractions containing N-methylconiine. Further purification may
be achieved by preparative TLC or HPLC if necessary.
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o Characterize the isolated N-methylconiine by spectroscopic methods (MS, NMR, IR) and
compare the data with literature values.

Workflow for the Isolation of N-methylconiine

Powdered Conium maculatum
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Caption: Isolation workflow for N-methylconiine.

Synthesis of N-methylconiine from Coniine

This protocol describes the synthesis of N-methylconiine via the Eschweiler-Clarke reaction, a
well-established method for the methylation of primary and secondary amines.

3.2.1. Materials and Reagents

(x)-Coniine (or an enantiomerically pure form)

o Formaldehyde (37% solution in water)

e Formic acid (88-98%)

o Diethyl ether

e 1 M Sodium hydroxide (NaOH)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
» Round-bottom flask with reflux condenser

o Magnetic stirrer and heating mantle

3.2.2. Experimental Procedure

e Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a
magnetic stir bar, add 5.0 g of coniine.

« Addition of Reagents: To the coniine, add 5.0 mL of 37% aqueous formaldehyde, followed by
the slow addition of 5.0 mL of formic acid.

e Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The
reaction progress can be monitored by TLC.

o Work-up:
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o Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by
the careful addition of 1 M NaOH.

o Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.
o Combine the ether extracts, wash with brine, and dry over anhydrous MgSOa4 or NazSOa.
 Purification:

o Filter the drying agent and remove the diethyl ether by rotary evaporation to yield crude N-

methylconiine.

o The crude product can be purified by distillation under reduced pressure or by column
chromatography on silica gel if necessary.

o Characterization: Confirm the identity and purity of the synthesized N-methylconiine using
spectroscopic techniques (MS, NMR, IR).

Synthetic Pathway to N-methylconiine

Formaldehyde, Formic Acid -
(Eschweiler-Clarke Reaction)

Coniine N-methylconiine

Click to download full resolution via product page
Caption: Synthesis of N-methylconiine from coniine.

Quantitative Data

The concentration of N-methylconiine in Conium maculatum is generally lower than that of

coniine and y-coniceine and is highly variable.

Table 4: Relative Abundance of Alkaloids in Conium
maculatum
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N-methylconiine
Plant Part . Notes Reference
Concentration

Flowers and young y-coniceine is the
: Low : . [4]
fruits predominant alkaloid.

The concentration of

) Can be a significant N-methylconiine
Mature fruits (seeds) _ _ [4]
component increases as the fruit
ripens.

Coniine is often the
Leaves and Stems Generally low major alkaloid in [6]

vegetative parts.

Note: Absolute concentrations are highly dependent on environmental factors, plant genetics,
and developmental stage. The data presented here is for relative comparison.

Conclusion

N-methylconiine is an important, albeit secondary, alkaloid of Conium maculatum. Its isolation
and synthesis are achievable through standard organic and natural product chemistry
techniques. The protocols provided in this guide offer a practical framework for researchers to
obtain and study this compound. Further research is warranted to fully elucidate its
pharmacological and toxicological properties, as well as to develop more efficient and
stereoselective synthetic methods. The lack of readily available, comprehensive spectroscopic
data highlights an area where further characterization is needed. This guide serves as a
foundational resource for professionals engaged in the study of piperidine alkaloids and their
potential applications or toxicological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Discovery and Isolation of N-
methylconiine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214899#discovery-and-isolation-of-n-methylconiine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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